molecular formula C13H19N3O B14879068 2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone

2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone

Cat. No.: B14879068
M. Wt: 233.31 g/mol
InChI Key: IXSXPICYHGCXLD-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperazine ring substituted with a methyl group at the meta position of the phenyl ring, and an amino group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst such as hydrochloric acid.

    Substitution with m-Tolyl Group: The piperazine ring is then reacted with m-tolyl chloride in the presence of a base such as sodium hydroxide to introduce the m-tolyl group.

    Introduction of the Ethanone Moiety: Finally, the compound is reacted with chloroacetone in the presence of a base such as potassium carbonate to introduce the ethanone moiety.

Industrial Production Methods

Industrial production of 2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, it may inhibit or activate specific enzymes involved in metabolic processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one: Similar structure with the methyl group at the ortho position.

    2-Amino-1-(4-(p-tolyl)piperazin-1-yl)ethan-1-one: Similar structure with the methyl group at the para position.

    1-(3-(4-(m-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Contains a pyrrolidin-2-one moiety instead of an ethanone moiety.

Uniqueness

2-Amino-1-(4-(m-tolyl)piperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both an amino group and an ethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-11-3-2-4-12(9-11)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10,14H2,1H3

InChI Key

IXSXPICYHGCXLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN

Origin of Product

United States

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